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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)azetidine
CAS No.: 220510-76-9
Cat. No.: B13922597
Get Quote
. J

Technical Guide: 3-(4-Chlorophenoxy)azetidine
Strategic Application in Fragment-Based Drug Design
Executive Summary & Structural Correction

Critical Note on Nomenclature: The query specified "2-(4-Chlorophenoxy)azetidine."” From a
structural chemistry perspective, a 2-aryloxyazetidine moiety represents a cyclic hemiaminal
ether (an

-acetal). Such species are inherently unstable and prone to spontaneous hydrolysis or ring-
opening unless the nitrogen is acylated (e.g., 4-aryloxyazetidin-2-one, a

-lactam).

Based on medicinal chemistry prevalence and commercial availability, the stable and
scientifically relevant isomer is 3-(4-Chlorophenoxy)azetidine. This guide focuses on this
specific isomer (CAS 753445-45-3), a high-value building block used to modulate basicity and
lipophilicity in lead optimization.
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Core ldentifiers

Property Detail
Preferred Name 3-(4-Chlorophenoxy)azetidine
CAS Number 753445-45-3 (Free Base)

Molecular Formula

Molecular Weight 183.63 g/mol

SMILES C1C(CN1)Oc2cce(cc2)Cl

o Bioisostere for 4-phenylpiperidine/3-
Key Application o .
phenylpyrrolidine; pKa modulation.

Strategic Utility in Medicinal Chemistry
The Azetidine Advantage

In drug design, replacing a pyrrolidine or piperidine ring with an azetidine (a "ring contraction”
strategy) is a proven method to alter physicochemical properties without destroying binding
affinity.

e pKa Modulation: The bond angles in the strained 4-membered ring increase the s-character
of the nitrogen lone pair, typically lowering the pKa by 1-2 units compared to pyrrolidine. This
reduces lysosomal trapping and improves passive permeability.

o Metabolic Stability: The 3-aryloxyazetidine scaffold is often more metabolically robust than its
open-chain counterparts.

o Vector Orientation: The puckered conformation of the azetidine ring orients the aryloxy group
in a specific vector that mimics 4-substituted piperidines but with a significantly reduced
molecular volume (Ligand Efficiency boost).
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Mechanism of Action

1 1

1 1

1 |

| |

. - | — |

Lead Optimization H'gﬁogfg'g'r%églg;: 9) Strategy II Azetidine Substitution Effect LTr"n"e:ovaez (LI?I.EO) :
Target Y ! (Ring Contraction) p :

1 |

hERG Liability Maintained Vector

Click to download full resolution via product page
Figure 1: Strategic rationale for deploying 3-(4-chlorophenoxy)azetidine in lead optimization.

Synthesis & Manufacturing Protocol

The synthesis of 3-(4-chlorophenoxy)azetidine relies on the Mitsunobu reaction to install the
ether linkage with inversion of configuration (irrelevant here due to symmetry, but critical if
substituted) followed by N-deprotection.

Reaction Scheme
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Figure 2: Synthetic pathway from commercial starting materials to the final azetidine scaffold.
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Detailed Experimental Protocol
Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate.

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-3-
hydroxyazetidine (1.0 equiv) and 4-chlorophenol (1.1 equiv) in anhydrous THF (0.1 M
concentration).

Activation: Add Triphenylphosphine (

) (1.2 equiv). Cool the mixture to 0°C.

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes.
Ensure the internal temperature remains < 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
by TLC (Hexane/EtOAc 4:1) or LCMS.

Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1M
NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

Objective: Isolation of 3-(4-chlorophenoxy)azetidine (as Hydrochloride or Trifluoroacetate salt).

Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).

Acidolysis:

o Method A (TFA Salt): Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM). Stir at RT for
2 hours.

o Method B (HCI Salt - Preferred for stability): Add 4M HCI in 1,4-dioxane (5-10 equiv). Stir
at RT for 2—4 hours until precipitation is complete.
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e Isolation:
o Concentrate in vacuo.
o Triturate the residue with diethyl ether to yield the salt as a white solid.
o Free Base Generation (Optional): Partition the salt between DCM and saturated aqueous

. Separate layers, dry (

), and concentrate.

Quality Control & Validation

To ensure the integrity of the building block before using it in subsequent SAR campaigns,
verify the following parameters.

Test Expected Result Causality/Reasoning

7.3-7.4 (d, 2H), 6.9-7.0 (d, 2H)

for aromatic.
Confirms the ether linkage and

1H NMR (DMSO-d6) 5.0-5.1 (m, 1H) for CH-O. the integrity of the azetidine

ring (no ring opening).
3.9-4.4 (m, 4H) for azetidine

Verifies molecular weight and
LCMS

(Clisotope pattern 3:1) presence of chlorine.
, , Residual Lewis basic solvents
) No THF/Dioxane peaks in ] ]
Residual Solvent can interfere with subsequent

NMR. _
Pd-catalyzed couplings.

Safety & Handling

o Hazard Identification: 3-(4-Chlorophenoxy)azetidine is an amine and likely a skin/eye irritant.
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» Storage: Store the HCI salt at 2-8°C under inert atmosphere (Argon/Nitrogen). Free bases of
azetidines can absorb

from air to form carbamates; always store as the salt if possible.

o Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic; protect if
performing reactions elsewhere on the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-phenoxyazetidine;CAS No0.:76263-18-8 [chemshuttle.com]

o 2. tert-Butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate - CASS- 1211876-72-0 - EE(f{L.F
[molaid.com]

o To cite this document: BenchChem. [2-(4-Chlorophenoxy)azetidine CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b13922597/docs#2-4-chlorophenoxy-azetidine-cas-
number-and-identifiers]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.chemshuttle.com/building-blocks/heterocyclics/azetidines/3-phenoxyazetidine.html
https://www.molaid.com/MS_17442377
https://www.benchchem.com/product/b13922597?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemshuttle.com/building-blocks/heterocyclics/azetidines/3-phenoxyazetidine.html
https://www.molaid.com/MS_17442377
https://www.molaid.com/MS_17442377
https://www.benchchem.com/product/b13922597/docs#2-4-chlorophenoxy-azetidine-cas-number-and-identifiers
https://www.benchchem.com/product/b13922597/docs#2-4-chlorophenoxy-azetidine-cas-number-and-identifiers
https://www.benchchem.com/product/b13922597/docs#2-4-chlorophenoxy-azetidine-cas-number-and-identifiers
https://www.benchchem.com/product/b13922597/docs#2-4-chlorophenoxy-azetidine-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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